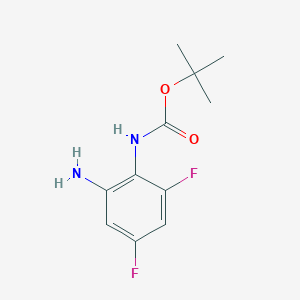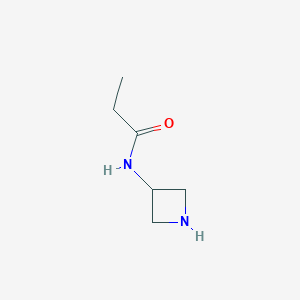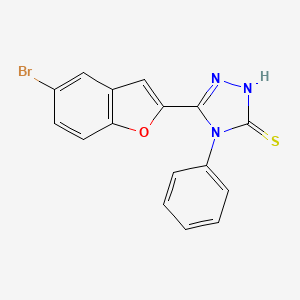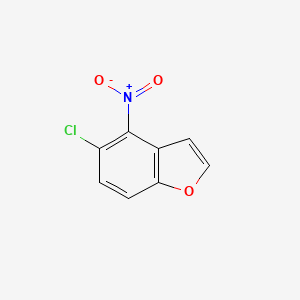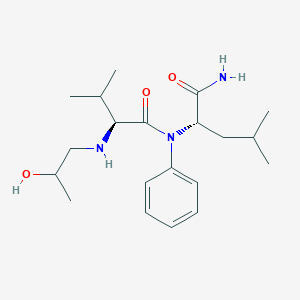
(2S)-2-((2S)-2-((2-Hydroxypropyl)amino)-3-methyl-N-phenylbutanamido)-4-methylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S)-2-((2S)-2-((2-Hydroxypropyl)amino)-3-methyl-N-phenylbutanamido)-4-methylpentanamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including amide, amine, and hydroxyl groups, which contribute to its diverse reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-((2S)-2-((2-Hydroxypropyl)amino)-3-methyl-N-phenylbutanamido)-4-methylpentanamide typically involves multi-step organic synthesis. The key steps include:
Formation of the amide bond: This can be achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.
Introduction of the hydroxyl group: This step may involve the use of protecting groups to ensure selective functionalization.
Chiral centers: The synthesis must ensure the correct stereochemistry at the chiral centers, which can be achieved through the use of chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-((2S)-2-((2-Hydroxypropyl)amino)-3-methyl-N-phenylbutanamido)-4-methylpentanamide: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The amide group can be reduced to an amine.
Substitution: The amine and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are commonly employed.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amide group would produce an amine.
Scientific Research Applications
(2S)-2-((2S)-2-((2-Hydroxypropyl)amino)-3-methyl-N-phenylbutanamido)-4-methylpentanamide:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s functional groups make it a candidate for studying enzyme interactions and protein binding.
Medicine: Its potential biological activity suggests it could be investigated for therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which (2S)-2-((2S)-2-((2-Hydroxypropyl)amino)-3-methyl-N-phenylbutanamido)-4-methylpentanamide exerts its effects depends on its interaction with molecular targets. The compound’s amide and amine groups can form hydrogen bonds with proteins, potentially altering their function. Additionally, the hydroxyl group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
(2S)-2-((2S)-2-((2-Hydroxypropyl)amino)-3-methyl-N-phenylbutanamido)-4-methylpentanamide: can be compared to other compounds with similar functional groups, such as:
N-phenylbutanamides: These compounds share the amide linkage but may lack the hydroxyl or amine groups.
Hydroxypropylamines: These compounds contain the hydroxyl and amine groups but may not have the amide linkage.
Methylpentanamides: These compounds have the amide linkage and methyl groups but may lack the hydroxyl or amine groups.
The uniqueness of This compound lies in its combination of functional groups and chiral centers, which contribute to its diverse reactivity and potential biological activity.
Properties
Molecular Formula |
C20H33N3O3 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
(2S)-2-(N-[(2S)-2-(2-hydroxypropylamino)-3-methylbutanoyl]anilino)-4-methylpentanamide |
InChI |
InChI=1S/C20H33N3O3/c1-13(2)11-17(19(21)25)23(16-9-7-6-8-10-16)20(26)18(14(3)4)22-12-15(5)24/h6-10,13-15,17-18,22,24H,11-12H2,1-5H3,(H2,21,25)/t15?,17-,18-/m0/s1 |
InChI Key |
JEJPACQTHYDJHS-BEEDKBRMSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)N(C1=CC=CC=C1)C(=O)[C@H](C(C)C)NCC(C)O |
Canonical SMILES |
CC(C)CC(C(=O)N)N(C1=CC=CC=C1)C(=O)C(C(C)C)NCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B12850606.png)
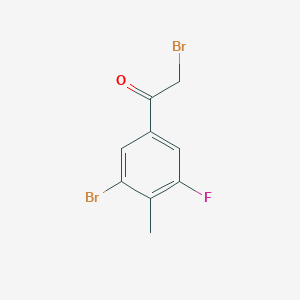

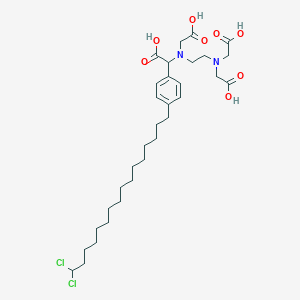
![1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene](/img/structure/B12850641.png)
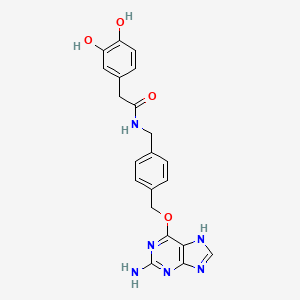
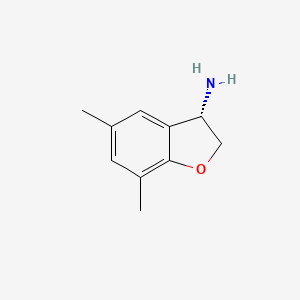
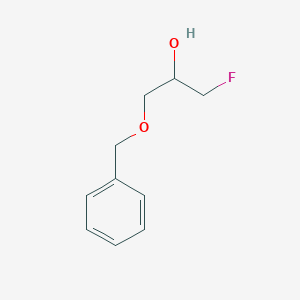
![[4-(3-Quinolinyl)phenyl]acetonitrile](/img/structure/B12850665.png)
